1-(4-Butoxy-3-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications .
Uniqueness
1-(4-BUTOXY-3-METHOXYPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C30H30N2O5 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H30N2O5/c1-6-7-13-36-22-12-11-20(16-24(22)35-5)27-26-28(33)21-14-17(2)18(3)15-23(21)37-29(26)30(34)32(27)25-10-8-9-19(4)31-25/h8-12,14-16,27H,6-7,13H2,1-5H3 |
InChI Key |
HZPVGFKIVNTSPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=C(C3=O)C=C(C(=C5)C)C)OC |
Origin of Product |
United States |
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